(R)-2-(trifluoromethyl)azetidine tosylate is a specialized compound within the family of azetidines, characterized by its trifluoromethyl group and tosylate moiety. Azetidines are four-membered nitrogen-containing heterocycles, and the introduction of trifluoromethyl groups enhances their chemical properties and reactivity. This compound is notable for its potential applications in medicinal chemistry and materials science.
The synthesis and study of (R)-2-(trifluoromethyl)azetidine tosylate have been documented in various scientific publications, highlighting its significance in organic synthesis and pharmaceutical applications. Notable works include research on the synthesis of trifluoromethyl-azetidines, which provide insights into the methodologies used to create this compound .
(R)-2-(trifluoromethyl)azetidine tosylate belongs to the class of heterocyclic compounds, specifically azetidines. It is classified as a tosylate, which indicates that it contains a tosyl group (a sulfonate derived from toluene sulfonic acid). The trifluoromethyl group contributes to its unique chemical behavior, making it a valuable intermediate in various chemical reactions.
The synthesis of (R)-2-(trifluoromethyl)azetidine tosylate can be achieved through several methods:
(R)-2-(trifluoromethyl)azetidine tosylate features a four-membered ring structure with a nitrogen atom, a trifluoromethyl group at the second carbon position, and a tosyl group attached to the nitrogen atom. The molecular formula is CHFNOS.
(R)-2-(trifluoromethyl)azetidine tosylate can participate in various chemical reactions:
The mechanism of action for (R)-2-(trifluoromethyl)azetidine tosylate primarily involves its reactivity due to the electrophilic nature of the tosyl group. When exposed to nucleophiles, the tosylate can undergo substitution reactions, leading to various amine derivatives.
Kinetic studies indicate that the reaction rates depend significantly on the nature of the nucleophile and solvent used, with polar aprotic solvents generally enhancing reactivity due to better solvation of ionic species.
Relevant data suggest that trifluoromethyl groups impart unique electronic properties that affect both stability and reactivity compared to non-fluorinated analogs .
(R)-2-(trifluoromethyl)azetidine tosylate has several applications in scientific research:
The compound's unique properties make it a valuable asset in advancing research across multiple fields, particularly in drug discovery and materials innovation.
Enantioselective ring-closure methodologies constitute a cornerstone for constructing the chiral azetidine scaffold of (R)-2-(trifluoromethyl)azetidine derivatives. Intramolecular C–H amination represents a powerful atom-economical approach, where transition-metal catalysts enable nitrenoid insertion into prochiral sp³ C–H bonds with precise stereocontrol. Ruthenium-based chiral-at-metal complexes have demonstrated exceptional efficacy in enantioselective ring-closing C–H amination of urea derivatives, yielding chiral 2-imidazolidinones—valuable precursors to azetidine structures—with enantiomeric excesses exceeding 90% in optimized systems [2]. This strategy capitalizes on the directed activation of specific C–H bonds adjacent to nitrogen, followed by stereocontrolled C–N bond formation to establish the strained four-membered ring. The geometric constraints imposed by the chiral catalyst environment dictate the stereochemical outcome, enabling preferential formation of the (R)-configuration [6].
Complementary approaches involve enantioselective desymmetrization through intramolecular nucleophilic displacement. Chiral ammonium or phosphonium salts catalyze the ring closure of 1,3-haloamines via asymmetric intramolecular substitution, where the chiral catalyst differentiates enantiotopic leaving groups or controls the approach trajectory during C–N bond formation. Computational studies indicate that hydrogen-bonding interactions between the catalyst and substrate critically stabilize the transition state, leading to high enantioselectivity in azetidine formation [6]. The ring strain inherent to azetidine formation necessitates carefully optimized reaction conditions (temperature, solvent polarity, and cation effects) to balance cyclization kinetics against competing elimination pathways.
Table 1: Enantioselective Ring-Closure Methodologies for Azetidine Synthesis
Strategy | Catalyst System | Enantiomeric Excess (%) | Key Limitations |
---|---|---|---|
C–H Amination | Chiral Ru Complexes | 85–95% | Restricted substrate scope |
Desymmetrization | Phase-Transfer Catalysts | 75–92% | Requires meso-dihalide precursors |
Nucleophilic Displacement | Chiral Copper Complexes | 80–94% | Sensitive to steric hindrance |
Transition-metal catalysis enables three-dimensional control during azetidine ring formation through precise manipulation of coordination geometries. Copper(I) complexes with chiral bisoxazoline ligands catalyze asymmetric Kinugasa reactions between terminal alkynes and nitrones, forming β-lactam intermediates that undergo stereospecific rearrangement to chiral azetidines. This cascade process delivers spiro[azetidine-3,3'-indoline]-2,2'-diones with excellent diastereoselectivity (>20:1 dr) and enantiomeric excesses of 88–97% [3]. The stereochemical control originates from the chiral pocket created by the copper-bisoxazoline complex, which directs the approach of the nitrone and controls the subsequent ring-expansion trajectory.
Magnesium(II) complexes with chiral Schiff base ligands provide a cost-effective alternative for azetidine synthesis. These hard Lewis acids coordinate to carbonyl oxygen atoms in keto-ester substrates, activating them toward stereoselective Mannich-type cyclizations with imines. The octahedral coordination geometry around magnesium accommodates chiral ligands effectively, translating their asymmetry to the forming azetidine ring [9]. Recent advances demonstrate that magnesium catalysis achieves enantioselectivities comparable to precious metal systems for specific substrate classes, particularly in synthesizing 3-amino-2-(trifluoromethyl)azetidine carboxylates—direct precursors to (R)-2-(trifluoromethyl)azetidine derivatives.
Table 2: Transition Metal Catalysts for Enantioselective Azetidine Synthesis
Metal Center | Ligand Architecture | Reaction Type | ee Range |
---|---|---|---|
Copper(I) | Bisoxazoline | Kinugasa Cascade | 88–97% |
Palladium(II) | Azetidine-Pyridine | Asymmetric Hydroarylation | 81–95% |
Magnesium(II) | Schiff Base | Mannich Cyclization | 78–93% |
Palladium complexes with chiral azetidine-pyridine hybrid ligands exemplify bidentate coordination for stereodirecting effects. These ligands, synthesized from (2S,4S)-2,4-pentanediol precursors, form well-defined chiral environments around palladium during asymmetric arylation of cyclic sulfonylimines [1]. The rigidity of the azetidine moiety within these ligands contributes significantly to their stereodirecting capability, often outperforming more flexible pyrrolidine analogs in enantioselectivity. This ligand design principle has been extended to copper and nickel systems for synthesizing trifluoromethyl-substituted azetidines, where the metal coordinates both the nitrogen atom and an adjacent directing group to control stereochemistry during C–CF₃ bond formation [1] [6].
Copper-mediated trifluoromethylation has emerged as a versatile strategy for introducing CF₃ groups at the C2 position of azetidine rings. The process typically involves the generation of "ligandless" copper(I)-trifluoromethyl species in situ from copper(I) iodide and Ruppert-Prakash reagent (TMSCF₃). These reactive intermediates undergo σ-bond metathesis with azetidinyl halides or pseudohalides, proceeding through a concerted transition state that preserves the stereochemistry at chiral centers. This stereoretentive property makes copper catalysis particularly valuable for synthesizing enantiopure (R)-2-(trifluoromethyl)azetidines from optically active precursors [4] [5].
Advanced ligand design has substantially improved the efficiency of copper-catalyzed trifluoromethylation. Phenanthroline-derived ligands accelerate the reaction rate by stabilizing the Cu(I)/Cu(III) redox cycle while simultaneously protecting the reactive intermediate from decomposition. Electron-deficient trifluoromethylating reagents like Umemoto's reagent or Togni's reagent II (1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one) have demonstrated enhanced reactivity in copper-mediated processes, enabling trifluoromethylation of sterically hindered azetidine derivatives under milder conditions (60–80°C) compared to classical methods [5]. The chemoselectivity profile favors substitution at carbon over nitrogen, preserving the basicity of the azetidine nitrogen for subsequent salt formation, including tosylate derivatives.
Electrophilic trifluoromethylation employs reagents that deliver CF₃⁺ equivalents to nucleophilic carbon centers adjacent to nitrogen. This approach demonstrates particular utility for functionalizing azetidine enolates derived from N-protected azetidinones or azetidine carboxylates. The reaction proceeds through a stereospecific addition mechanism where the configurationally stable lithiated azetidine intermediate attacks the electrophilic trifluoromethylating reagent from the less hindered face [4]. This stereodirecting effect enables diastereoselective synthesis of (R)-configured products when chiral auxiliaries are present on nitrogen.
Recent methodological advances have improved functional group tolerance in electrophilic trifluoromethylation. Photoredox activation of conventional trifluoromethylation reagents expands substrate scope to include acid-sensitive protecting groups. Flow chemistry techniques facilitate handling of unstable azetidinyl organometallic intermediates, achieving residence times optimized for maximum stereocontrol. For azetidine precursors bearing α-hydrogens, kinetic deprotonation with lithium diisopropylamide at low temperatures (-78°C) followed by quenching with N-trifluoromethyl-dibenzensulfonimide affords 2-trifluoromethylazetidines with minimal epimerization [4] [5]. The resulting products serve as direct precursors to (R)-2-(trifluoromethyl)azetidine tosylate through straightforward salt formation with p-toluenesulfonic acid.
Strain-driven ring expansion of activated aziridines provides efficient access to 2-(trifluoromethyl)azetidine scaffolds. This strategy capitalizes on the inherent ring strain of trifluoromethyl-substituted aziridines (approximately 27 kcal/mol), which function as reactive electrophilic components in [3+1]-annulation reactions. Sulfur ylides generated from sulfonium salts promote diastereoselective cyclopropanation of 2-(trifluoromethyl)-2H-azirines, forming strained 1-azabicyclo[1.1.0]butane intermediates [5]. Subsequent ring opening with nucleophiles occurs regioselectively at the C3-C4 bond, yielding 2-(trifluoromethyl)azetidines with defined stereochemistry.
The stereochemical outcome in these rearrangements depends critically on the geometry of the azirine precursor and the trajectory of nucleophilic attack. Trans-configured aziridines predominantly yield cis-3,4-disubstituted azetidines through stereospecific ring expansion, while cis-aziridines afford the corresponding trans-isomers. Chiral pool derivatives from enantiopure amino acids enable asymmetric synthesis of (R)-configured products. For example, (R)-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes derived from phenylglycinol undergo stereoretentive ring opening with benzyl chloroformate, producing N-Cbz-protected (R)-2-(trifluoromethyl)azetidines with >98% ee [5]. This methodology demonstrates exceptional functional group compatibility, tolerating esters, protected alcohols, and heterocyclic substituents during the ring-expansion process.
The ring expansion of activated cyclopropane derivatives provides alternative pathways to azetidines via formal [3+1] cycloadditions. Vinylcyclopropanes bearing electron-withdrawing groups at C1 undergo thermal or Lewis acid-catalyzed rearrangement to azetidines when combined with nitrogen nucleophiles. The reaction proceeds through a stepwise mechanism: conjugate addition of the nitrogen nucleophile generates an enolate that subsequently displaces the adjacent leaving group in an intramolecular SN₂ reaction [9]. The trifluoromethyl group significantly stabilizes the developing negative charge during the ring-closing step, facilitating formation of the strained azetidine ring.
Catalytic enantioselective variants employ chiral Lewis acids to control stereochemistry during the initial Michael addition. Magnesium(II) complexes with C₂-symmetric bisoxazoline ligands coordinate to both the enone carbonyl and the nitrogen nucleophile, creating a rigid chiral environment that dictates the approach trajectory [9]. This strategy delivers 2-(trifluoromethyl)azetidines with enantiomeric excesses of 85–92%. Computational studies reveal that the trifluoromethyl group's conformational bias minimizes transition-state degeneracy, enhancing stereoselectivity. Additionally, the strong σ-withdrawing character of CF₃ stabilizes high-energy intermediates along the rearrangement pathway, compensating for the inherent strain penalty in azetidine formation.
Table 3: Ring-Expansion Strategies for 2-(Trifluoromethyl)azetidine Synthesis
Precursor | Reagent/Activator | Mechanism | Stereoselectivity |
---|---|---|---|
2-CF₃-Azirines | Sulfur Ylides | [3+1] Cycloaddition | Diastereospecific |
Activated Aziridines | Palladium Catalysts | Ring Expansion | Up to 98% ee |
Vinylcyclopropanes | Chiral Magnesium Complexes | Tandem Michael/Alkylation | 85–92% ee |
Organocatalysis provides metal-free strategies for synthesizing enantioenriched azetidine precursors through covalent activation modes. Chiral amine catalysts, particularly those derived from diarylprolinol silyl ethers, facilitate enantioselective aza-Michael reactions between hydroxylamine derivatives and α,β-unsaturated trifluoromethyl ketones. The catalytic cycle involves enamine formation between the catalyst and carbonyl compound, followed by stereoselective addition to N-protected hydroxylamines [2]. The resulting β-amino carbonyl intermediates undergo spontaneous dehydrative cyclization to form 2-(trifluoromethyl)azetidine N-oxides, which are readily reduced to the target azetidines with retention of configuration.
Phase-transfer catalysis (PTC) represents another powerful organocatalytic approach for azetidine synthesis. Chiral ammonium salts derived from cinchona alkaloids catalyze the intramolecular alkylation of azetidine precursors under biphasic conditions. The catalyst operates by extracting the azetidinyl enolate into the organic phase while imposing stereocontrol through ion-pairing and hydrogen-bonding interactions. Recent advances demonstrate that C₂-symmetric bis-ammonium catalysts enhance enantioselectivity in azetidine-forming reactions by creating well-defined chiral pockets [6]. These catalysts promote cyclization of 3-halo-1-amine precursors with enantiomeric excesses of 90–96%, significantly outperforming monomeric cinchona-derived catalysts.
Hydrogen-bonding catalysts, particularly thiourea derivatives, facilitate enantioselective azetidine synthesis through dual activation mechanisms. The thiourea moiety simultaneously activates electrophilic components through hydrogen bonding while coordinating to azetidine enolates via ion pairing. This cooperative activation enables highly stereoselective Mannich reactions between azetidine-derived imines and silyl ketene acetals, producing 2,3-disubstituted azetidines with contiguous stereocenters [6]. Catalyst evolution has focused on increasing acidity and rigidity to improve enantiocontrol, with spirocyclic thioureas demonstrating particular efficacy for synthesizing trifluoromethyl-substituted azetidines. The scalability of organocatalytic methods, coupled with their operational simplicity and low metal contamination risk, makes them particularly attractive for pharmaceutical applications requiring (R)-2-(trifluoromethyl)azetidine tosylate as an advanced intermediate.
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3